molecular formula C6H3FN2 B1310978 2-Cyano-3-fluoropyridine CAS No. 97509-75-6

2-Cyano-3-fluoropyridine

Cat. No. B1310978
CAS RN: 97509-75-6
M. Wt: 122.1 g/mol
InChI Key: VZFPSCNTFBJZHB-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

A solution of 2-cyano-3-chloropyridine (1 g, 7.22 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was treated with potassium fluoride (1.26 g, 21.68 mmol) and heated at reflux for 18 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. Silica gel chromatography afforded 442 mg (50%) of 2-cyano-3-fluoropyridine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8](Cl)=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[F-:10].[K+]>CN1CCCC1=O.C(OCC)(=O)C>[C:1]([C:3]1[C:8]([F:10])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1Cl
Name
Quantity
1.26 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with water and brine

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 442 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.